d-Glufosinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339136 | |
| Record name | (R)-Glufosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73679-07-9, 51276-47-2 | |
| Record name | Glufosinate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Glufosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUFOSINATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective and Enantioselective Synthesis of d-Glufosinate
The primary goal in synthesizing glufosinate (B12851) is to produce the L-isomer, which possesses the desired herbicidal activity. agrofarmchemical.com However, the development of methods to isolate or convert the D-enantiomer is integral to this process. Three main strategies have emerged: asymmetric synthesis, biocatalysis, and chemical resolution. agrofarmchemical.comagrofarmchemical.comagropages.com
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis employs chiral catalysts to create a stereocenter with a preferred handedness, leading to an excess of one enantiomer.
Asymmetric Strecker Reaction: In 2007, a method was developed involving the reaction of a β-phosphonate aldehyde with a primary amine to form an imine. This imine then undergoes an asymmetric Strecker reaction using a Jacobsen catalyst and trimethylsilyl (B98337) cyanide. Subsequent hydrolysis yields L-glufosinate with an enantiomeric excess (e.e.) of up to 94%. However, this process is complex and the reagents are costly. agrofarmchemical.comagrofarmchemical.com
Asymmetric Michael Addition: A method reported in 2015 utilizes a quaternary ammonium (B1175870) salt catalyst derived from sincotine. In this process, an aromatic ketone and glycine (B1666218) form a Schiff base, which then undergoes an asymmetric Michael addition reaction with methyl vinyl phosphate (B84403) ester to establish the chiral center. Hydrolysis then yields L-glufosinate with an e.e. of 81%. google.com
Asymmetric Hydrogenation: Another approach involves the asymmetric hydrogenation of an enamine substrate using a chiral phosphorus ligand rhodium catalyst. This method can produce L-glufosinate with an e.e. value as high as 95.6% after hydrolysis. google.com
Table 1: Asymmetric Catalysis Methods for L-Glufosinate Synthesis
| Method | Catalyst | Key Reaction | Max. e.e. (%) | Reference(s) |
| Asymmetric Strecker Reaction | Jacobsen catalyst | Imine cyanation | 94 | agrofarmchemical.comagrofarmchemical.com |
| Asymmetric Michael Addition | Quaternary ammonium salt from sincotine | Schiff base addition to methyl vinyl phosphate ester | 81 | google.com |
| Asymmetric Hydrogenation | Chiral phosphorus ligand rhodium catalyst | Enamine hydrogenation | 95.6 | google.com |
Biocatalytic Approaches for this compound Production
Biocatalysis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. agrofarmchemical.com
Enzymatic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, Pseudomonas sp. zjut126 has been used to catalyze the hydrolysis of N-decanoyl-glufosinate, producing L-glufosinate with an e.e. over 95.2%. agrofarmchemical.com Similarly, penicillin G acylase can be used for the chiral resolution of N-phenylacetyl-glufosinate. google.com
Deracemization: This process converts the unwanted D-enantiomer into the desired L-enantiomer. A mutated dehydrogenase from Thiopseudomonas denitrificans can catalyze the deracemization of DL-glufosinate by converting this compound into an intermediate while leaving L-glufosinate untouched. agrofarmchemical.com Another method uses an R-selective ω-transaminase to convert this compound into 2-carbonyl-4-[hydroxy(methyl)phosphinoyl]butyric acid, which is then asymmetrically synthesized into L-glufosinate by glutamate (B1630785) dehydrogenase. agrofarmchemical.com
Multi-Enzyme Cascade Reactions: In 2022, a large-scale biomanufacturing process was developed using a multi-enzyme cascade system to convert DL-glufosinate into L-glufosinate with nearly 100% efficiency. agrofarmchemical.com This one-pot method often involves a D-amino acid oxidase (DAAO) to convert this compound to its corresponding keto acid (PPO), which is then stereoselectively aminated to L-glufosinate by a transaminase or dehydrogenase. google.comjustia.comjustia.com
Table 2: Biocatalytic Methods for L-Glufosinate Production
| Method | Enzyme(s)/Organism(s) | Strategy | Outcome | Reference(s) |
| Enzymatic Resolution | Pseudomonas sp. zjut126 | Hydrolysis of N-decanoyl-glufosinate | L-glufosinate (e.e. >95.2%) | agrofarmchemical.com |
| Deracemization | Mutated dehydrogenase from Thiopseudomonas denitrificans | Oxidation of this compound | L-glufosinate | agrofarmchemical.com |
| Deracemization | R-selective ω-transaminase and glutamate dehydrogenase | Conversion of this compound to intermediate, then to L-glufosinate | Optically pure L-glufosinate | agrofarmchemical.com |
| Multi-Enzyme Cascade | D-amino acid oxidase, transaminase/dehydrogenase | One-pot conversion of DL-glufosinate | L-glufosinate (~100% efficiency) | agrofarmchemical.comgoogle.comjustia.com |
Chemical Resolution Techniques for this compound Enantiomers
Chemical resolution involves the separation of enantiomers from a racemic mixture through the formation of diastereomeric derivatives.
Diastereomeric Salt Formation: A common method involves reacting racemic glufosinate with a chiral resolving agent, such as quinine, to form diastereomeric salts. agropages.comgoogle.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer can then be recovered by neutralizing the salt. This method has been reported to achieve a yield of up to 86% and an e.e. value as high as 99%. google.com However, the high cost of the chiral resolving agent is a significant drawback. google.comgoogle.com
Precursor Chemistry and Reaction Pathways for this compound Analogs
The synthesis of glufosinate analogs often starts from key precursors and intermediates. A central precursor is 2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid (PPO), also referred to as 2-carbonyl-4-[hydroxy(methyl)phosphonyl]butanoic acid or 4-methyl-phosphinico-2-oxo-butanoic acid. agrofarmchemical.comjustia.comoecd.org PPO is the product of the oxidative deamination of this compound and serves as a substrate for the enzymatic synthesis of L-glufosinate. justia.comjustia.com
General synthetic routes to glufosinate and its analogs often involve the Strecker reaction, starting with materials like phosphorus trichloride (B1173362) and methyl chloride to build the phosphinyl core, followed by condensation and amination steps. google.comgoogle.com The synthesis of glufosinate analogs can be achieved by modifying the starting materials or intermediates in these established pathways. google.com For example, different acrylic aldehyde substances can be used in the condensation step to create structural variations. google.com
Rational Design and Synthesis of this compound Derivatives for Mechanistic Probes
The rational design and synthesis of this compound derivatives are crucial for understanding its mode of action and for developing new compounds. This often involves creating analogs to probe the structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Studies in this compound Analog Development
SAR studies investigate how chemical structure correlates with biological activity. For glufosinate, the key structural feature is its analogy to glutamate, which allows it to inhibit glutamine synthetase. taylorandfrancis.compan-india.orgnih.gov
The L-enantiomer is the active form, while the D-enantiomer is inactive, highlighting the strict stereochemical requirement of the target enzyme. agrofarmchemical.comresearchgate.net
Derivatives are synthesized to explore the effects of modifying different parts of the molecule. For example, N-acetylation of L-glufosinate results in a non-phytotoxic compound, N-acetyl-L-glufosinate, which demonstrates that the free amino group is essential for activity. oecd.org
The rational design of new derivatives can be guided by computational modeling and a deep understanding of the enzyme's active site. google.comresearchgate.net For instance, modifying the D-amino acid oxidase enzyme through rational design has improved its ability to oxidize this compound, a key step in deracemization processes. researchgate.netnih.gov These studies, aimed at understanding and improving catalytic processes, also provide insights into the structural requirements for substrate binding and turnover, which is fundamental to SAR.
Molecular Mechanism of Action and Biochemical Interactions
Inhibition of Glutamine Synthetase by d-Glufosinate
The primary molecular target of this compound is glutamine synthetase (GS), a pivotal enzyme in nitrogen metabolism. pan-india.orgbasf.com GS is responsible for catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. mdpi.comwikipedia.org This reaction is fundamental for the assimilation of inorganic nitrogen into organic molecules. scielo.org.mx
This compound acts as a competitive inhibitor of glutamine synthetase with respect to glutamate. mdpi.combioone.org Structurally analogous to glutamate, this compound binds to the glutamate-binding site within the enzyme's active center. wikipedia.orgwikipedia.org The inhibition process is a two-step reaction. researchgate.net First, the enzyme phosphorylates this compound in a manner similar to its natural substrate, glutamate, forming a phosphorylated intermediate. researchgate.net However, unlike the natural reaction, the subsequent incorporation of ammonia is blocked. researchgate.net This results in the formation of a stable, phosphorylated inhibitor molecule that remains tightly bound to the active site, leading to what is often described as irreversible or suicide inhibition. mdpi.comuwa.edu.auresearchgate.net This irreversible binding effectively inactivates the enzyme. uwa.edu.au
Glutamine synthetase exists in two main isoforms in plants: GS1, located in the cytoplasm, and GS2, found in chloroplasts. mdpi.comresearchgate.net GS1 is primarily involved in assimilating nitrogen for transport throughout the plant, while GS2 is crucial for recycling the large amounts of ammonia produced during photorespiration. researchgate.net this compound inhibits both isoforms. acs.org
Crystallographic studies of glutamine synthetase have provided detailed insights into its structure and the mechanism of inhibition by this compound. Bacterial glutamine synthetase is a dodecameric protein, with each of the 12 subunits containing an active site. wikipedia.orgzenodo.org The active site is a bifunnel-shaped cavity with distinct binding sites for ATP and glutamate. wikipedia.orglibretexts.org
Structural models reveal that this compound, being a glutamate analog, occupies the glutamate binding site. wikipedia.org The active site itself is formed at the interface between two adjacent subunits of the enzyme. zenodo.org While a specific point mutation (Ser59Gly) in the Eleusine indica glutamine synthetase (EiGS1-1) has been shown to confer resistance to glufosinate (B12851), structural modeling indicates that this residue is not directly involved in binding the inhibitor. nih.govresearchgate.net Instead, it appears to interact with other residues that are critical for the binding pocket's integrity, thereby altering the enzyme's sensitivity to the inhibitor. researchgate.net
The interaction between this compound and glutamine synthetase has been characterized through kinetic and thermodynamic studies. The inhibition is time-dependent, which is consistent with the mechanism of irreversible binding. acs.org Studies on Escherichia coli glutamine synthetase have explored the thermodynamics of ligand binding to the active site. For instance, the binding of the ATP analog AMP-PNP is entropically driven, while the binding of glutamate to the enzyme-AMP-PNP complex is enthalpically driven. nih.gov For the transition-state analogue L-Met-(S)-sulfoximine phosphate (B84403), which also inactivates the enzyme, both enthalpic and entropic contributions are favorable, indicating a very strong binding affinity. nih.gov Although specific thermodynamic data for this compound binding is not detailed in the provided results, the irreversible nature of the inhibition suggests a highly favorable and stable interaction. mdpi.comuwa.edu.au
Table 1: Kinetic Parameters of Glufosinate Inhibition on Glutamine Synthetase
Structural Biology of this compound-Enzyme Complexes
Downstream Biochemical Cascade Effects in Target Organisms
The inhibition of glutamine synthetase by this compound sets off a devastating biochemical cascade within the target organism, primarily characterized by the rapid accumulation of ammonia and the generation of reactive oxygen species.
While ammonia accumulation is a direct consequence of GS inhibition, the rapid cell death associated with this compound is primarily caused by a massive, light-dependent generation of reactive oxygen species (ROS). bioone.orgcambridge.orgnih.govresearchgate.net The inhibition of GS disrupts photorespiration and carbon assimilation, leading to an over-reduction of the photosynthetic electron transport chain. researchgate.netnih.gov This excess energy is transferred to molecular oxygen, generating ROS such as superoxide (B77818) radicals and hydrogen peroxide. researchgate.netnih.govnih.gov
This burst of ROS overwhelms the plant's antioxidant defense systems. nih.gov Although the activity of antioxidant enzymes like superoxide dismutase and catalase may initially increase, the system is quickly saturated. researchgate.netnih.gov The ROS then cause widespread cellular damage through lipid peroxidation, leading to the destruction of cell membranes and ultimately, rapid cell death. cambridge.orgnih.govresearchgate.net The generation of ROS is dependent on light and photosynthetic activity, explaining why the phytotoxic effects of this compound are most pronounced under light conditions. nih.govnih.gov
Table 2: Downstream Effects of Glutamine Synthetase Inhibition by this compound
Table 3: Chemical Compounds Mentioned
Impact on Photosynthesis and Associated Metabolic Pathways
The application of this compound's active isomer, L-glufosinate, initiates a cascade of biochemical events that culminates in the cessation of photosynthesis and plant death. wikipedia.org The primary target of L-glufosinate is the enzyme glutamine synthetase (GS). wikipedia.orguwa.edu.au L-glufosinate, acting as a competitive inhibitor of glutamate, binds irreversibly to GS. nih.govresearchgate.net This inhibition blocks the assimilation of ammonia into glutamine, a critical step in nitrogen metabolism. wikipedia.orgmda.state.mn.us
The immediate consequences of GS inhibition are a rapid and toxic accumulation of ammonia within plant tissues and a depletion of glutamine. wikipedia.orgnih.gov Elevated ammonia levels are detectable within an hour of application. wikipedia.org This buildup of ammonia in the thylakoid lumen is a key factor in photosynthetic disruption, as it leads to the uncoupling of photophosphorylation, the process that generates ATP during the light-dependent reactions of photosynthesis. wikipedia.org
Furthermore, the disruption of nitrogen metabolism has profound effects on photorespiration. The inhibition of GS leads to a deficiency in amino donors, which are necessary for the conversion of glyoxylate (B1226380) to glycine (B1666218) during the photorespiratory cycle. nih.gov This causes an accumulation of glyoxylate, which in turn inhibits the function of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in the Calvin cycle. nih.govnih.gov
The combined effects of uncoupled photophosphorylation and inhibited carbon fixation lead to a massive, light-dependent generation of reactive oxygen species (ROS). researchgate.netbioone.org These highly destructive molecules cause subsequent lipid peroxidation and the destruction of cellular membranes, leading to rapid cell death and the visible necrosis of leaf tissue. wikipedia.orgbioone.org
Research on rapeseed varieties has demonstrated the tangible effects of glufosinate on photosynthetic parameters. Applications can significantly decrease chlorophyll (B73375) content, thereby limiting its biosynthesis. scielo.br While some tolerant varieties may exhibit a temporary increase in net photosynthetic rate at lower concentrations, overuse typically leads to significant inhibition. scielo.br
Table 1: Effects of Glufosinate on Photosynthetic and Metabolic Parameters in Rapeseed Seedlings
| Parameter | Rapeseed Variety | Observation with Glufosinate Treatment | Reference |
|---|---|---|---|
| Chlorophyll Content | ZS11 & D148 | Significantly decreased at application rates of 0.45 kg ha⁻¹ and 0.90 kg ha⁻¹. | scielo.br |
| Net Photosynthetic Rate (Pn) | ZS11 | Significantly inhibited at overdose concentrations. | scielo.br |
| Net Photosynthetic Rate (Pn) | D148 | Increased at recommended dose, but inhibited at overdose concentrations. | scielo.br |
| Glutamine Synthetase (GS) Activity (Leaves) | ZS11 & D148 | Decreased by 9.68% and 9.84% respectively at an overdose of 0.90 kg ha⁻¹. | scielo.br |
| Glutamine Synthetase (GS) Activity (Roots) | ZS11 & D148 | Decreased by 17.19% and 15.62% respectively at an overdose of 0.90 kg ha⁻¹, showing a stronger effect than in leaves. | scielo.br |
| Glutamate Dehydrogenase (GDH) Activity (Leaves) | ZS11 & D148 | Significantly increased by 9.28% to 20.62%. | scielo.br |
Specificity and Selectivity Mechanisms in Biological Systems (e.g., plant vs. microbial)
The specificity of glufosinate is rooted in its stereochemistry and its interaction with the target enzyme, glutamine synthetase (GS), which is ubiquitous in plants and many microorganisms. wikipedia.orguwa.edu.au Commercial glufosinate is a racemic mixture of D- and L-isomers; however, only L-glufosinate (phosphinothricin) possesses herbicidal, antibacterial, and antifungal properties. nih.govresearchgate.netmda.state.mn.us The D-isomer is not phytotoxic because it is not a substrate for the target enzyme. nih.gov
Selectivity—the ability to affect target weeds without harming crops or non-target organisms—is achieved through several distinct mechanisms.
Selectivity in Plants (Resistant vs. Susceptible):
Transgenic Resistance: The most common mechanism for selectivity in agriculture involves genetically modified crops. These plants are engineered with a gene, typically the bar or pat gene from Streptomyces soil bacteria, that allows them to neutralize the herbicide. uwa.edu.au These genes code for the enzyme phosphinothricin (B1261767) N-acetyltransferase (PAT), which specifically recognizes and acetylates L-glufosinate into N-acetyl-L-glufosinate, a non-phytotoxic compound. uwa.edu.aunih.govebr-journal.org This detoxification prevents the inhibition of GS and allows the crop to survive.
Target-Site Resistance: In some weed populations, resistance has evolved naturally. One documented mechanism is the amplification of the gene encoding glutamine synthetase (GS2). bioone.org This overexpression of the target enzyme means a significantly higher amount of herbicide is required to inhibit all GS activity, thereby conferring resistance. bioone.org Another target-site mechanism is a mutation in the GS gene itself, such as an amino acid substitution, which can prevent the herbicide from effectively binding to the enzyme. mdpi.com
Metabolic Upregulation: Some resistant plants may utilize alternative metabolic pathways to mitigate toxicity. For instance, an enhanced ability to assimilate ammonia via the glutamate dehydrogenase (GDH) pathway can help alleviate the toxic ammonia buildup caused by GS inhibition. mdpi.com
Selectivity (Plant vs. Microbial):
Shared Target Site: Because glutamine synthetase is a crucial enzyme in bacteria and fungi as well as plants, glufosinate possesses inherent broad-spectrum antimicrobial properties. wikipedia.org
Microbial Degradation: In the environment, selectivity is influenced by microbial activity in the soil. Glufosinate is rapidly degraded by various soil microorganisms, which break it down into metabolites like 3-methylphosphinicopropionic acid (MPP). researchgate.netekb.eg This rapid breakdown limits its soil activity and persistence.
Microbial Resistance Mechanisms: The very source of transgenic resistance in crops comes from microbes. Bacteria like Streptomyces viridochromogenes and Streptomyces hygroscopicus naturally produce phosphinothricin as an antibiotic and simultaneously produce the PAT enzyme to protect themselves from its effects. uwa.edu.aunih.gov
Endophytic Contribution: There is growing evidence that microbes living within plant tissues (endophytes) can contribute to a plant's tolerance to herbicides. nih.gov These endophytes may be capable of metabolizing the herbicide within the host plant or priming the plant's own stress response systems, thereby enhancing its resilience to the chemical's toxic effects. nih.gov
Table 2: Summary of Specificity and Selectivity Mechanisms for Glufosinate
| Mechanism Type | Specific Mechanism | Description | Biological System | Reference |
|---|---|---|---|---|
| Stereospecificity | Isomer Activity | Only the L-isomer of glufosinate is biologically active; the D-isomer is non-phytotoxic. | Plants, Microbes | nih.govresearchgate.net |
| Target-Site Resistance | Enzymatic Detoxification (Transgenic) | The PAT enzyme, from a bacterial gene (bar or pat), acetylates L-glufosinate into a harmless compound. | Resistant Crops | uwa.edu.auebr-journal.org |
| Gene Amplification/Overexpression | Increased production of the target enzyme (GS) requires more herbicide for inhibition. | Resistant Weeds | bioone.org | |
| Non-Target-Site Resistance | Metabolic Detoxification | Rapid degradation by soil microorganisms into less toxic metabolites. | Soil Microbes | ekb.eg |
| Non-Target-Site Resistance | Endophytic Contribution | Microbes within plant tissues may metabolize the herbicide or prime plant stress responses. | Plants/Microbes | nih.gov |
Research on Biological and Ecological Dynamics of D Glufosinate
Evolutionary Biology of Resistance to d-Glufosinate
The repeated use of herbicides exerts strong selective pressure on weed populations, leading to the evolution of resistance. ucdavis.edu Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). ucdavis.edubioone.org While resistance to glufosinate (B12851) is less common compared to other herbicides like glyphosate (B1671968), several weed species have evolved resistance. bioone.orgfrontiersin.org
Target-site resistance involves genetic modifications that alter the herbicide's target enzyme, preventing the herbicide from binding effectively. ucdavis.edubioone.org For this compound, the target enzyme is glutamine synthetase (GS). uwa.edu.au
Two primary TSR mechanisms have been identified for glufosinate resistance:
Gene Amplification: This mechanism involves an increase in the number of copies of the gene encoding the target enzyme. bioone.org In Amaranthus palmeri (Palmer amaranth), resistance to glufosinate has been linked to an increased copy number and subsequent overexpression of the chloroplastic glutamine synthetase gene. bioone.org This increased production of the target enzyme dilutes the effect of the herbicide. Gene amplification has also been observed as a resistance mechanism to other herbicides, such as glyphosate, in this species. bioone.orgoup.com
Point Mutations: A single nucleotide change in the gene sequence can lead to an amino acid substitution in the enzyme, altering its structure and reducing herbicide binding. uwa.edu.au A naturally evolved point mutation in the GS gene, resulting in a serine-to-glycine substitution at position 59 (Ser59Gly), has been found to confer glufosinate resistance in the weed Eleusine indica (goosegrass). uwa.edu.au This mutation, located near the enzyme's catalytic center, is sufficient to indirectly affect glufosinate binding. uwa.edu.au Similarly, an Asn-171-Asp substitution was identified in a resistant population of Lolium perenne (perennial ryegrass). mdpi.com
Table 2: Examples of Target-Site Resistance to this compound
| Resistance Mechanism | Weed Species | Genetic Basis | Reference |
|---|---|---|---|
| Gene Amplification | Amaranthus palmeri | Increased copy number and overexpression of the glutamine synthetase (GS) gene. | bioone.org |
| Point Mutation | Eleusine indica | Serine to Glycine (B1666218) substitution at position 59 of the GS enzyme (Ser59Gly). | uwa.edu.au |
| Point Mutation | Lolium perenne | Asparagine to Aspartate substitution at position 171 of the GS enzyme (Asn171Asp). | mdpi.com |
Non-target-site resistance (NTSR) encompasses any mechanism that reduces the amount of active herbicide reaching the target site. ucdavis.edubioone.org These mechanisms can include reduced herbicide uptake, altered translocation, enhanced metabolic detoxification, or sequestration of the herbicide away from its target. mdpi.comresearchgate.net
In the context of this compound resistance, NTSR appears to be less common than TSR, or its role is not yet fully understood.
Metabolism: Enhanced metabolism, often involving enzymes like cytochrome P450s or glutathione (B108866) S-transferases, is a known NTSR mechanism for many herbicides. bioone.orgmdpi.com However, studies on glufosinate-resistant Amaranthus palmeri and Eleusine indica found that enhanced metabolism was not the cause of resistance in the populations studied. bioone.orguwa.edu.au Conversely, one glufosinate-resistant population of Lolium perenne did exhibit increased metabolism compared to susceptible populations. bioone.org
Uptake and Translocation: Reduced absorption or altered movement of the herbicide within the plant can also confer resistance. researchgate.net However, research on resistant A. palmeri and E. indica showed no significant differences in glufosinate uptake or translocation compared to susceptible plants, indicating these NTSR mechanisms were not responsible for the observed resistance. bioone.orguwa.edu.au
Sequestration: This mechanism involves compartmentalizing the herbicide, often into the cell's vacuole, to prevent it from reaching the target site in the chloroplast. researchgate.net While sequestration is a known NTSR mechanism for herbicides like glyphosate and paraquat, its specific role in evolved this compound resistance in weeds has not been clearly established in the available research. researchgate.net
The complexity of NTSR often results from the plant co-opting pre-existing stress-response pathways. ucdavis.edu This can sometimes lead to broad cross-resistance to herbicides with different modes of action. mdpi.comgrowiwm.org
Ecological and Genetic Dynamics of Resistance Development
The evolution of herbicide resistance in weed populations is a significant ecological dynamic influenced by both genetic mutations and environmental factors. While glufosinate has historically faced fewer instances of resistance compared to other broad-spectrum herbicides, several weed species have developed resistance mechanisms. bioone.orgcambridge.org The development of resistance is often linked to intense selection pressure from repeated herbicide applications. basf.com
Genetic mechanisms conferring resistance to glufosinate primarily fall into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR). bioone.org
Target-Site Resistance (TSR): This is the most documented mechanism for glufosinate resistance. It involves alterations to the target enzyme, glutamine synthetase (GS), which prevent the herbicide from binding effectively. bioone.org
Gene Amplification: A common TSR mechanism is the amplification or increased copy number of the gene encoding for glutamine synthetase (specifically the chloroplastic GS2 isoform). cambridge.org This leads to the overproduction of the GS enzyme, overwhelming the herbicide's inhibitory effect. This mechanism has been identified in resistant populations of Amaranthus palmeri (Palmer amaranth). cambridge.org
Point Mutations: A naturally evolved single point mutation (Ser-59-Gly) in the glutamine synthetase enzyme has been found to confer glufosinate resistance in goosegrass (Eleusine indica). uwa.edu.au This mutation, located near the enzyme's catalytic center, is sufficient to indirectly affect glufosinate binding, resulting in a low-level but significant resistance. uwa.edu.au
Non-Target-Site Resistance (NTSR): This category includes mechanisms that reduce the amount of active herbicide reaching the target site.
Enhanced Metabolism: The rapid detoxification of the herbicide by the plant is another potential NTSR mechanism. While not definitively the primary mechanism in currently identified glufosinate-resistant weeds, enhanced metabolism is a known resistance pathway for other herbicides. frontiersin.org
The ecological spread of resistance is facilitated by gene flow. Research suggests that glufosinate resistance genes can be transferred via pollen, allowing resistance to spread from a field with intensive glufosinate selection pressure to neighboring areas. nih.gov Furthermore, environmental stress factors such as drought, salt, and competition can play a role. Studies on hybrids of transgenic Brassica napus and wild Brassica juncea have shown that environmental stress can increase the expression of the glufosinate resistance gene (PAT gene), potentially increasing the ecological risk. mdpi.com The presence of a few individuals with low-level resistance within a field population suggests that resistance can evolve and spread, especially under continued selection pressure. cambridge.org
Table 1: Documented Genetic Mechanisms of Glufosinate Resistance in Weeds
| Weed Species | Common Name | Resistance Mechanism | Type | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Amaranthus palmeri | Palmer amaranth | Increased copy number and expression of the GS2 gene. | Target-Site | The resistant accession showed amplification of the chloroplastic glutamine synthetase gene. | cambridge.org |
| Eleusine indica | Goosegrass | Point mutation (Ser-59-Gly) in the glutamine synthetase enzyme. | Target-Site | A single amino acid substitution near the catalytic center confers resistance. | uwa.edu.au |
| Lolium perenne ssp. multiflorum | Italian Ryegrass | Not fully elucidated, but resistance confirmed. | - | Populations resistant to glyphosate were also found to be resistant to glufosinate. | bioone.org |
Ecological Interactions of this compound with Non-Target Organisms
Glufosinate can interact with various non-target organisms in the environment, leading to ecological shifts beyond its intended herbicidal action. These interactions affect soil, aquatic, and terrestrial ecosystem components.
The impact of glufosinate on the soil microbiome and its functions is complex, with research showing varied outcomes that can depend on the soil type, herbicide concentration, and duration of exposure.
Conversely, other research indicates that glufosinate can induce significant shifts in soil microbial communities. uta.eduagriculturejournals.cz Mesocosm studies have revealed a dose-dependent shift in the soil microbiome, leading to a decrease in species richness and evenness. uta.edu These studies observed an enrichment of glufosinate-tolerant taxa, particularly from the phylum Firmicutes, and genera such as Bacillus and Pseudomonas, which are known to contribute to glufosinate degradation. uta.eduagriculturejournals.cz
The effects on soil enzyme activity also appear to be variable. A study investigating the herbicide Basta 150 SL (containing glufosinate-ammonium) found that higher doses significantly reduced the rates of ammonification and nitrification. researchgate.netbibliotekanauki.pl The recommended dose led to a significant decrease in the proteolytic activity of the soil, though it had no significant effect on urease activity. researchgate.netbibliotekanauki.pl A strong inhibitory effect of glufosinate on dehydrogenase activity has also been reported, suggesting that widespread use could lead to a loss in the functional diversity of the soil microbial community. researchgate.net
Table 2: Summary of this compound's Effects on Soil Microbial Properties
| Parameter | Observed Effect | Conditions | Reference(s) |
|---|---|---|---|
| Microbial Community | |||
| Bacterial & Archaeal Diversity | Negligible effect on richness and composition. | Recommended dose, 60-day lab incubation. | researchgate.net |
| Microbial Community Structure | Shift towards glufosinate-tolerant taxa (Firmicutes, Bacillus, Pseudomonas). | Dose-dependent, 30-day mesocosm study. | uta.eduagriculturejournals.cz |
| Species Richness & Evenness | Decreased. | Dose-dependent, 30-day mesocosm study. | uta.edu |
| Enzyme Activity | |||
| Dehydrogenase | Severe inhibition. | Lab microcosm, 40-day incubation. | researchgate.net |
| Ammonification & Nitrification | Rate decreased. | Field experiment, higher dose. | researchgate.netbibliotekanauki.pl |
| Proteolytic Activity | Decreased. | Field experiment, recommended dose. | researchgate.netbibliotekanauki.pl |
| Urease Activity | No significant effect. | Field experiment. | researchgate.netbibliotekanauki.pl |
| Fluorescein Diacetate (FDA) Hydrolysis | No significant effect. | Recommended dose, 60-day lab incubation. | |
| Beta-glucosidase Activity | No significant effect. | Recommended dose, 60-day lab incubation. |
As a broad-spectrum herbicide, glufosinate's potential for spray drift and runoff can lead to interactions with non-target terrestrial and aquatic ecosystems.
Terrestrial Ecosystems: Glufosinate is inherently toxic to non-target plants, and spray drift can cause necrotic damage to vegetation it contacts. mda.state.mn.us The impact on terrestrial invertebrates varies among species. Chronic risk concerns have been identified for non-bee terrestrial invertebrates. mda.state.mn.us Studies have shown that field application rates can be toxic to certain predatory mite species. beyondpesticides.org Other research has documented negative impacts on terrestrial soil invertebrates such as spiders. researchgate.net Conversely, glufosinate is considered practically non-toxic to adult honeybees on an acute contact and oral exposure basis, although potential chronic risks, including reduced adult bee emergence, have been noted. mda.state.mn.us For mammals, while acute toxicity is low, chronic risks exist for animals that feed on treated plants. mda.state.mn.usmda.state.mn.us The widespread presence of glufosinate has been detected in small mammals like rodents and shrews in agricultural landscapes, raising questions about potential ecological impacts on wildlife populations. peercommunityin.org
Aquatic Ecosystems: In aquatic environments, glufosinate is considered practically non-toxic to freshwater fish and aquatic invertebrates on an acute basis. mda.state.mn.us However, chronic exposure has been shown to lead to reduced post-hatch survival in freshwater fish and a reduction in offspring for aquatic invertebrates. mda.state.mn.us Studies on the freshwater snail Biomphalaria glabrata showed that chronic exposure to environmentally relevant concentrations inhibited growth and reproductive capacity and caused damage to the hepatopancreas and gonads. mdpi.com
Glufosinate can also affect aquatic primary producers. It can impact phytoplankton communities, with studies in lake enclosures showing that smaller-sized phytoplankton were severely affected, though recovery was observed over time. oup.com The growth of aquatic plants like duckweed (Lemna paucicostata) can also be inhibited. oup.com Due to its high solubility in water and slow degradation in aquatic systems, glufosinate has been classified as a mobile and persistent pollutant in some contexts, raising concerns about its long-term impact on the balance of aquatic ecosystems. nih.govchemicalbook.comherts.ac.uk
Table 3: Summary of this compound's Ecological Interactions with Non-Target Organisms
| Ecosystem Component | Organism Group | Observed Ecological Interaction | Reference(s) |
|---|---|---|---|
| Terrestrial | Plants | Necrotic damage to non-target vegetation from spray drift. | mda.state.mn.us |
| Invertebrates (Spiders, Mites) | Negative impacts and mortality observed in some species. | beyondpesticides.orgresearchgate.net | |
| Invertebrates (Honeybees) | Practically non-toxic on an acute basis; potential chronic risks to bee emergence and feeding. | mda.state.mn.us | |
| Mammals (Rodents, Shrews) | Widespread detection in agricultural landscapes; potential for chronic risk from feeding on treated foliage. | mda.state.mn.uspeercommunityin.org | |
| Aquatic | Plants (Phytoplankton) | Reduction in abundance, particularly of smaller-sized phytoplankton. | oup.com |
| Plants (Macrophytes) | Inhibition of growth in species like duckweed. | oup.com | |
| Invertebrates (General) | Chronic exposure can lead to a reduction in offspring. | mda.state.mn.us | |
| Invertebrates (Snails) | Inhibition of growth and reproduction; organ damage from chronic exposure. | mdpi.com | |
| Fish | Chronic exposure can lead to a reduction in post-hatch survival. | mda.state.mn.us |
Biotechnological Applications and Genetic Engineering Research
Engineering of d-Glufosinate Resistance in Plants
The primary mechanism for conferring resistance to this compound in plants is through the introduction of genes that encode for enzymes capable of detoxifying the active L-isomer of glufosinate (B12851). researchgate.netuwa.edu.au This has been a cornerstone of developing herbicide-tolerant crops, allowing for the selective use of glufosinate to control weeds without harming the engineered plant. dpi.qld.gov.au
The creation of glufosinate-resistant crops involves the use of specific genetic constructs that are introduced into the plant genome. These constructs typically contain a resistance gene under the control of a strong, constitutive promoter, such as the 35S promoter from the Cauliflower Mosaic Virus (P35S), which ensures the gene is expressed throughout the plant's tissues. foodstandards.gov.au
The most common methods for introducing these genetic constructs into plant cells include:
Agrobacterium-mediated transformation: This method utilizes the natural ability of the soil bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the plant genome. tandfonline.comnih.gov Scientists have engineered this system to carry the desired resistance gene into the plant cells. This has been a widely used technique for creating transgenic plants, including those with glufosinate resistance. researchgate.nettandfonline.comnih.gov
Particle bombardment (biolistics): This physical method involves coating microscopic particles of gold or tungsten with the DNA of the genetic construct and "shooting" them into plant cells. nih.gov This technique has been successfully used to generate glufosinate-resistant lines in various crops, including sugarcane and creeping bentgrass. nih.gov
Once the genetic construct is integrated into the plant's genome, whole plants are regenerated from the transformed cells or tissues through tissue culture techniques. nih.govscialert.net The success of the transformation is often verified through molecular analyses like Southern blots to confirm the integration of the gene.
Several key genes have been identified and utilized to confer glufosinate resistance. These genes encode for the enzyme phosphinothricin (B1261767) N-acetyltransferase (PAT), which detoxifies L-glufosinate. researchgate.netscielo.br
| Gene | Source Organism | Characteristics |
| bar | Streptomyces hygroscopicus | Encodes for PAT, which acetylates the free amino group of L-glufosinate, rendering it non-toxic to the plant. foodstandards.gov.au It is widely used as a selectable marker in plant transformation research. researchgate.net |
| pat | Streptomyces viridochromogenes | Also encodes for PAT and functions similarly to the bar gene in detoxifying L-glufosinate. researchgate.net Both bar and pat gene products are considered equally effective for engineering resistance. foodstandards.gov.au |
| RePAT | Rhodococcus sp. strain YM12 | A novel PAT-encoding gene isolated from a marine bacterium. scielo.br It has been shown to provide high levels of resistance to glufosinate in transgenic rice without negatively impacting agronomic traits, making it a promising alternative to the traditional bar and pat genes. scielo.br |
Research has shown that different transgenic events, even with the same resistance gene, can result in varying levels of glufosinate resistance, which may be attributed to factors like the gene's insertion site in the plant genome and the level of gene expression. scielo.br
The molecular mechanism of glufosinate resistance in genetically engineered plants is a process of enzymatic detoxification. The introduced genes (bar, pat, or RePAT) produce the enzyme phosphinothricin N-acetyltransferase (PAT). researchgate.netdpi.qld.gov.au
This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the free amino group of L-glufosinate. foodstandards.gov.auscialert.net This conversion results in the formation of N-acetyl-L-glufosinate, a compound that is not herbicidally active and does not inhibit glutamine synthetase. researchgate.netbioone.org This detoxification process prevents the accumulation of toxic ammonia (B1221849) and the subsequent disruption of plant metabolism that would otherwise lead to cell death. uwa.edu.au
In addition to detoxification, some research points to other potential mechanisms of tolerance. For instance, studies in rice have identified genes like GLR1 and GLR2 that, when mutated, can enhance glufosinate resistance. oup.com These genes appear to be involved in regulating the expression of glutamine synthetase and activating detoxification pathways, suggesting that a plant's endogenous systems can also be modulated to improve tolerance. oup.com
Characterization of Resistance Genes (e.g., bar, pat, RePAT)
This compound as a Research Tool in Plant Physiology and Biochemistry
Beyond its agricultural applications, this compound serves as a critical research tool for scientists studying plant physiology and biochemistry. Its specific mode of action, the inhibition of glutamine synthetase (GS), allows researchers to investigate various metabolic pathways. researchgate.netbioone.org
By applying glufosinate and observing the subsequent biochemical changes, scientists can study:
Nitrogen metabolism: Since GS is a key enzyme in ammonia assimilation, its inhibition by glufosinate allows for the study of nitrogen flow and regulation in plants. uwa.edu.au
Photorespiration: GS is also involved in the photorespiratory pathway, and its inhibition can provide insights into this complex process. bioone.org
Herbicide resistance mechanisms: Glufosinate is used in laboratory settings to study the mechanisms of both target-site and non-target-site resistance in weeds. uwa.edu.au This includes analyzing GS sensitivity, herbicide uptake, translocation, and metabolism. uwa.edu.au
Gene function and selection: The resistance genes (bar and pat) are widely used as selectable markers in plant genetic transformation experiments. researchgate.netscialert.net After attempting to insert a gene of interest along with a resistance gene, researchers can treat the plant tissues with glufosinate. Only the successfully transformed cells that express the resistance gene will survive, allowing for efficient selection. scialert.net
Development of Novel Formulations and Delivery Systems (Academic Focus)
Academic research is continuously exploring novel formulations and delivery systems to enhance the efficacy and application of herbicides like this compound. The focus is often on improving the interaction of the active ingredient with the target plant and addressing challenges such as weed resistance. asme.orgagropages.com
Research in this area includes:
Adjuvants and Surfactants: Studies investigate the use of various tank-mix adjuvants, such as ammonium (B1175870) sulfate (B86663) (AMS), crop oils, and spreader-stickers, to improve the performance of glufosinate. asme.org These additives can enhance the spreading of droplets on the leaf surface, increase retention, and ultimately boost the herbicide's biological activity. asme.org
Nanotechnology: There is growing interest in using nanotechnology to develop advanced delivery systems. Nano-encapsulation, for instance, could potentially provide controlled release of the active ingredient, improving its efficiency and reducing environmental impact. nih.gov
Combination Products: Research explores the synergistic effects of mixing glufosinate with other herbicides that have different modes of action. bioone.org For example, combining glufosinate with protoporphyrinogen (B1215707) oxidase (PPO) inhibitors has been shown to enhance its activity by increasing the accumulation of reactive oxygen species in the plant. bioone.org This approach can also be a strategy to manage the evolution of herbicide-resistant weeds. agropages.com
These academic pursuits aim to optimize the use of existing herbicides like this compound, ensuring their continued effectiveness in the face of evolving agricultural challenges. agropages.com
Advanced Analytical Methodologies for D Glufosinate Research
Chromatographic Techniques for d-Glufosinate and Metabolite Analysis
Chromatography is the cornerstone of this compound analysis, providing the necessary separation of the analyte from complex sample components. Both liquid and gas chromatography are employed, often in tandem with mass spectrometry for definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its metabolites. mdpi.comchrom-china.commedcraveonline.com Due to the high polarity and low volatility of glufosinate (B12851), HPLC is often preferred over other methods. nih.gov The separation is typically achieved on various columns, including C18 and specialized columns designed for polar compounds. mdpi.comchrom-china.com
Detection methods coupled with HPLC for glufosinate analysis include:
Fluorescence Detection: This method requires a derivatization step to make the non-fluorescent glufosinate molecule detectable. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of glufosinate to form a highly fluorescent derivative. mdpi.comshimadzu.com This approach offers high sensitivity. mdpi.com
Tandem Mass Spectrometry (MS/MS): HPLC coupled with MS/MS (LC-MS/MS) is a powerful tool for the analysis of glufosinate and its metabolites, offering high selectivity and sensitivity without the need for derivatization in some cases. waters.comchromatographyonline.comtdl.org This technique allows for the direct analysis of these polar compounds in various matrices, including drinking water and biological samples. waters.comtdl.org Methods have been developed for the simultaneous determination of glufosinate and its metabolites, such as 3-methylphosphinicopropionic acid (MPPA) and N-acetyl-glufosinate (NAG). chrom-china.comchrom-china.com
A study detailing the determination of glufosinate-ammonium (B1218520) and its three metabolites in litchi and banana utilized HPLC-MS/MS. The samples were extracted with water, and the separation was achieved on an Extend-C18 column with an isocratic elution. The method demonstrated good linearity and recoveries, with limits of detection ranging from 5-10 μg/kg. chrom-china.com Another direct analysis method for glyphosate (B1671968), glufosinate, and their metabolites in water by LC-MS/MS without derivatization was developed using a hydrophilic interaction liquid chromatography (HILIC) column. chromatographyonline.com
Table 1: HPLC Methods for this compound Analysis
| Analytical Method | Column | Mobile Phase | Detection | Derivatizing Agent | Application | Reference |
| RP-HPLC | ACE-C18 | Acetonitrile and water with additives | Fluorescence | 9-fluorenyl methyl chloroformate (FMOC) | Farmland soil | mdpi.com |
| HPLC-MS/MS | Extend-C18 | 0.1% ammonia-methanol (9:1, v/v) | MS/MS (Negative ESI, MRM) | None | Litchi and banana | chrom-china.com |
| UHPLC-MS/MS | Metrosep A Supp 5 | Water and ammonium (B1175870) hydrogen carbonate solution | MS/MS (Negative ESI, MRM) | None | Sediment | chrom-china.com |
| LC-MS/MS | Anionic Polar Pesticide Column | Not specified | MS/MS | None | Drinking water | waters.com |
| LC-MS/MS | HILIC | Water, acetonitrile, formic acid | MS/MS | None | Water | chromatographyonline.com |
Gas Chromatography (GC) Approaches and Derivatization Strategies
Gas Chromatography (GC) is another established technique for the analysis of glufosinate. However, due to the low volatility of glufosinate and its metabolites, a derivatization step is essential to convert them into more volatile compounds suitable for GC analysis. medcraveonline.comnih.gov
Common derivatization strategies include:
Esterification and Acylation: One common method involves esterification followed by acylation. For instance, glufosinate can be reacted with trimethylorthoacetate in the presence of acetic acid to form a methyl ester derivative. shimadzu.comepa.gov This is often followed by acylation.
Silylation: Another approach is the use of silylating agents like N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA) to create tert-butyldimethylsilyl (t-BDMS) derivatives. researchgate.netoup.com This method has been successfully applied to the analysis of glufosinate and its metabolite MPPA in human serum. researchgate.netnih.gov
GC is frequently coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. researchgate.netnih.govacs.org A method for determining glufosinate ammonium and its metabolites in water involved derivatization with a mixture of glacial acetic acid and trimethylorthoacetate, followed by GC-MS/MS analysis. acs.orgresearchgate.net This method demonstrated good selectivity and a low limit of quantification of 0.05 μg/L for each compound. acs.orgacs.org
Table 2: GC-MS Methods for this compound Analysis
| Analytical Method | Derivatization Reagent(s) | Application | Key Findings | Reference |
| GC-MS | N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (MTBSTFA) | Human serum | Detection limits of 10 pg for GLUF and 1 pg for MPPA. | researchgate.net |
| GC-MS/MS | Glacial acetic acid and trimethylorthoacetate | Water | Limit of quantification of 0.05 μg/L for glufosinate and its metabolites. | acs.orgresearchgate.netacs.org |
| GC-FTD | Acetic acid and trimethyl orthoacetate | Agricultural products | Simultaneous measurement of glufosinate and 3-methyl phosphine (B1218219) propionic acid after methyl esterification. | shimadzu.com |
Chiral Separation Techniques for this compound Enantiomers
Since only the L-enantiomer of glufosinate (L-glufosinate or glufosinate-P) exhibits herbicidal activity, the ability to separate and quantify the individual enantiomers (d- and l-glufosinate) is critical for efficacy and environmental impact studies. mdpi.com Chiral separation is primarily achieved using chiral chromatography.
Chiral HPLC: This is the most common method for separating glufosinate enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Crown ether-based CSPs, such as CROWNPAK CR(+), have proven effective for the chiral separation of glufosinate under reverse-phase conditions. acs.orgresearchgate.netnih.gov An efficient analytical method using HPLC with a CROWNPAK CR(+) column coupled to high-resolution mass spectrometry (HPLC-HRMS) was developed to determine glufosinate enantiomers and their metabolites in soil and water. acs.orgresearchgate.netnih.gov
Pre-column Derivatization with a Chiral Reagent: An alternative approach involves derivatizing the glufosinate enantiomers with a chiral derivatizing agent before separation on a standard (non-chiral) HPLC column. For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) has been used for the pre-column derivatization of glufosinate, allowing for the enantioselective analysis by reversed-phase LC with fluorescence detection. mdpi.com
Capillary Electrophoresis (CE): Chiral capillary electrophoresis, specifically gamma-cyclodextrin (B1674603) modified capillary zone electrophoresis (γ-CD-CZE), has also been employed for the separation of glufosinate enantiomers. nih.govnih.gov This technique, combined with fluorescence detection after derivatization, offers a highly sensitive and accurate method for determining trace quantities of the enantiomers. nih.gov
A study on the enantioseparation of glufosinate ammonium used an Eurocel 01 column with HPLC to separate the enantiomers, confirming the purity of each isomer through optical rotation. researchgate.net Another analytical method for the separate determination of d- and L-glufosinate in soil and water utilized chiral LC-MS/MS with a Daicel Crownpak CR(+) column. epa.gov
Table 3: Chiral Separation Methods for this compound Enantiomers
| Technique | Chiral Selector/Stationary Phase | Detection Method | Application | Reference |
| HPLC-HRMS | CROWNPAK CR(+) (chiral crown stationary phase) | HRMS | Soil and water samples | acs.orgresearchgate.netnih.gov |
| RP-LC | Pre-column derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Fluorescence | Biological samples | mdpi.com |
| HPLC | Eurocel 01 column | UV (210 nm) | Wheat seedlings | researchgate.net |
| Chiral LC-MS/MS | Daicel Crownpak CR(+) column | MS/MS | Soil and water | epa.gov |
| γ-CD-CZE | Gamma-cyclodextrin | Fluorescence | River water | nih.govnih.gov |
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric methods, particularly mass spectrometry, are indispensable for the structural confirmation and sensitive quantification of this compound and its metabolites.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or GC, it provides a high degree of specificity and sensitivity for the analysis of this compound.
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for the quantification of this compound in various matrices. chrom-china.comwaters.comchromatographyonline.comchrom-china.com It involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation, and the detection of one or more specific product ions. This multiple reaction monitoring (MRM) mode provides excellent selectivity and reduces matrix interference. chrom-china.comchromatographyonline.comchrom-china.com For glufosinate, analysis can be performed in both positive and negative electrospray ionization (ESI) modes, with specific precursor-product ion transitions identified for quantification and confirmation. chromatographyonline.comepa.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which aids in the confident identification of analytes and the elucidation of unknown metabolite structures. acs.orgresearchgate.netnih.gov An analytical method using HPLC-HRMS was developed for the determination of glufosinate enantiomers and two of its metabolites in soil and water samples. acs.orgresearchgate.netnih.gov
The combination of HPLC with HRMS has been shown to be an efficient and reliable method for the chiral analysis of glufosinate, achieving good linearity and recovery in complex matrices like soil and water. acs.orgresearchgate.netnih.gov
Bioanalytical Methods for Assessing this compound Interactions in Biological Matrices
Bioanalytical methods are crucial for understanding the behavior of this compound within biological systems, including its absorption, distribution, metabolism, and excretion. These methods must be sensitive and robust enough to measure low concentrations of the analyte and its metabolites in complex biological fluids and tissues like serum, urine, and plant tissues. epa.govresearchgate.netnih.gov
The analytical techniques described previously, such as LC-MS/MS and GC-MS, form the foundation of these bioanalytical methods. nih.govresearchgate.netnih.gov Sample preparation is a critical step in bioanalysis to remove interfering substances and concentrate the analytes. Common sample preparation techniques include:
Protein Precipitation: Used for samples like serum or plasma to remove proteins that can interfere with the analysis. researchgate.net
Solid-Phase Extraction (SPE): A widely used technique for cleaning up and concentrating analytes from complex matrices. epa.govresearchgate.net Mixed-mode SPE cartridges with both ion-exchange and nonpolar interactions have been effectively used to extract glufosinate and its metabolites from human serum. researchgate.netoup.com
Liquid-Liquid Extraction (LLE): Another method for separating analytes from the sample matrix.
A GC-MS method was developed for the analysis of glufosinate and its metabolite MPPA in human serum, which involved a mixed-mode solid-phase extraction followed by derivatization. researchgate.netnih.gov This method demonstrated good recovery and a strong correlation with HPLC methods. oup.comnih.gov Similarly, a simple LC-MS/MS method was developed for the determination of glufosinate, glyphosate, and their metabolites in biological specimens without a complex extraction process, highlighting the move towards simpler and faster bioanalytical methods. nih.gov
Future Research Directions and Conceptual Advancements
Integrated Omics Approaches in d-Glufosinate Research (e.g., Proteomics, Metabolomics)
The advent of "omics" technologies offers an unprecedented opportunity to understand the intricate molecular responses of plants and microorganisms to this compound. Integrated proteomics and metabolomics studies can provide a holistic view of the cellular perturbations caused by this herbicide.
Proteomics research can identify and quantify the entire set of proteins in an organism (the proteome) and how it changes in response to this compound exposure. This can reveal not only the primary target, glutamine synthetase, but also a cascade of downstream effects on other proteins and pathways. For instance, studies may focus on changes in the abundance of proteins involved in stress response, photosynthesis, and secondary metabolism.
Metabolomics , the study of the complete set of small-molecule metabolites, can complement proteomic data by providing a snapshot of the metabolic state of an organism. Following this compound application, metabolomic analyses have confirmed the up-regulation of free amino acid pools in sensitive plants. researchgate.net A study on glufosinate-resistant buffalo grasses utilized gas chromatography-mass spectrometry (GC-MS) based untargeted metabolomics to characterize metabolic alterations. researchgate.net This research highlighted significant changes in amino acid, sugar, sugar phosphate (B84403), and organic acid metabolism in sensitive plants upon glufosinate (B12851) treatment. researchgate.net Further research using high-resolution liquid chromatography-mass spectrometry (LC-HRMS) can expand on these findings by detecting a broader range of secondary metabolites. nih.gov
By integrating these omics approaches, researchers can construct comprehensive models of this compound's mode of action and identify potential biomarkers for herbicide sensitivity or resistance.
Interdisciplinary Studies on this compound in Complex Biological and Environmental Systems
The impact of this compound extends beyond the target weed and into the broader ecosystem. Interdisciplinary studies are crucial for understanding its effects in complex biological and environmental systems. This requires collaboration between weed scientists, soil microbiologists, ecologists, and environmental chemists.
Future research should focus on:
Soil Microbiome Interactions: Investigating how this compound and its metabolites affect the diversity and function of soil microbial communities. Research has indicated that herbicides like glufosinate can lead to a higher abundance of antibiotic-resistant bacteria in agricultural soils. beyondpesticides.org
Non-Target Organism Effects: Assessing the impact of this compound on other organisms within the agroecosystem, including beneficial insects, earthworms, and aquatic life. nih.govmdpi.com Due to its high water solubility, glufosinate has been detected in various environmental matrices, including soil and surface waters. nih.gov
Ecosystem-Level Modeling: Developing models that simulate the fate and transport of this compound in the environment, considering factors like soil type, climate, and agricultural practices.
Such interdisciplinary efforts will provide a more complete picture of the environmental footprint of this compound and inform the development of more sustainable weed management strategies.
Innovative Strategies for Mitigating Herbicide Resistance Evolution (Theoretical)
The evolution of herbicide resistance in weeds poses a significant threat to the long-term efficacy of this compound. While no weeds have yet developed resistance to glufosinate, proactive and innovative strategies are needed to mitigate this risk. databridgemarketresearch.com Theoretical approaches to herbicide resistance management are becoming increasingly important.
Key theoretical strategies include:
Herbicide Rotation and Mixtures: Rotating herbicides with different mechanisms of action is a cornerstone of resistance management. agrofarmchemical.com Modeling studies can help optimize the sequence and timing of these rotations. Tank-mixing this compound with other herbicides, such as 2,4-D, clethodim, or glyphosate (B1671968), is a common practice to broaden the spectrum of weed control. core.ac.ukexactoinc.com However, some mixtures can be antagonistic, potentially reducing the effectiveness of one or both herbicides. core.ac.uk
Integrated Weed Management (IWM): This approach combines various control methods, including chemical, cultural, mechanical, and biological, to reduce reliance on any single tactic. agrofarmchemical.comminnesotaagconnection.com IWM strategies aim to reduce the selection pressure for herbicide resistance by diversifying weed control measures. riversedgewest.org
Evolutionary Modeling: Developing predictive models that simulate the evolution of resistance under different management scenarios. These models can help identify high-risk practices and design more robust, long-term resistance management programs.
A summary of theoretical strategies for mitigating this compound resistance is presented in the table below.
| Strategy | Principle | Potential Benefit |
| Herbicide Rotation | Alternating herbicides with different modes of action (MOA) over time. | Prevents continuous selection pressure from a single MOA, delaying the evolution of resistance. agrofarmchemical.com |
| Herbicide Mixtures | Applying two or more herbicides with different MOAs in the same tank mix. | Can provide broader-spectrum weed control and make it more difficult for weeds to evolve resistance to multiple MOAs simultaneously. mdpi.com |
| Integrated Weed Management (IWM) | Combining chemical control with cultural (e.g., crop rotation, cover crops), mechanical (e.g., tillage), and biological methods. | Reduces overall reliance on herbicides, thereby lowering selection pressure for resistance. agrofarmchemical.comriversedgewest.org |
| Full, Labeled Rates | Applying herbicides at the recommended rate for the target weed size and growth stage. | Ensures maximum efficacy and reduces the survival of less susceptible individuals that could contribute to resistance evolution. riversedgewest.org |
| Scouting and Early Intervention | Regularly monitoring fields for weed escapes and controlling them before they set seed. | Prevents the spread of potentially resistant individuals. minnesotaagconnection.com |
Exploration of Novel this compound Bioactivities Beyond Herbicidal Action (e.g., Antimicrobial Properties)
While primarily known as a herbicide, the active ingredient in this compound, phosphinothricin (B1261767), is a natural product of Streptomyces bacteria and possesses inherent antimicrobial properties. wikipedia.org Research has begun to explore these non-herbicidal bioactivities, which could lead to novel applications.
Studies have shown that glufosinate can inhibit the growth of various fungi and bacteria upon contact. wikipedia.org For example, it has demonstrated inhibitory effects on the development of pathogens like Magnaporthe grisea and Cochliobolus miyabeanus, which cause rice blast and brown leaf spot, respectively. nih.gov More recently, a metal-organic framework (MOF) incorporating copper and glufosinate (GR-MOF-7) has been developed. acs.orgnih.gov This novel compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming its individual components. acs.orgnih.gov
The antimicrobial potential of this compound and its derivatives warrants further investigation. This could open up possibilities for its use in integrated pest management systems, where it could simultaneously control weeds and suppress certain plant pathogens.
Impact of Environmental Factors on this compound Efficacy: Advanced Modeling and Prediction
The performance of this compound in the field can be inconsistent, often influenced by environmental conditions at the time of application. researchgate.net Advanced modeling and predictive tools can help optimize its use and improve its reliability.
Several environmental factors are known to affect this compound efficacy:
Temperature: Warmer temperatures generally enhance the activity of this compound. minnesotaagconnection.com However, some studies have shown effective control at lower temperatures as well. sun.ac.za
Humidity: High relative humidity significantly improves the efficacy of this compound, while low humidity can decrease its activity. researchgate.net
Light: The herbicidal action of this compound is light-dependent, with midday applications under intense sunlight typically providing better control than applications at dawn or dusk. mdpi.comnih.gov
Researchers are working to develop models that can integrate these and other variables—such as weed species and growth stage—to predict the optimal conditions for this compound application. sun.ac.zafieldadvisor.org These predictive tools could be invaluable for farmers, allowing them to time their herbicide applications for maximum effectiveness, potentially reducing the need for follow-up treatments and minimizing environmental impact.
The table below summarizes the influence of key environmental factors on this compound efficacy.
| Environmental Factor | Influence on Efficacy | Research Findings |
| Temperature | Efficacy generally increases with warmer temperatures. | Higher temperatures enhance herbicide activity. minnesotaagconnection.com One study found that lower temperatures (10/15 °C) also provided effective control of ryegrass. sun.ac.za |
| Relative Humidity | High humidity enhances efficacy. | Low relative humidity significantly decreases the phytotoxic action of glufosinate. researchgate.net |
| Light Intensity | Efficacy is light-dependent and improves with high light intensity. | Midday applications under bright sunlight result in better weed control compared to applications at dawn or dusk. mdpi.com The fast action of glufosinate does not occur in the dark. nih.gov |
| Time of Day | Midday applications are generally more effective. | Applications made 3 to 4 hours after sunrise and before sunset are recommended to ensure adequate sunlight. minnesotaagconnection.com |
Q & A
Q. How is d-Glufosinate structurally identified and characterized in laboratory settings?
- Methodological Answer : this compound (CAS: 73679-07-9) is identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and ¹H Nuclear Magnetic Resonance (HNMR) for structural elucidation. Standard protocols involve comparing retention times, fragmentation patterns, and spectral data against certified reference materials (e.g., molecular formula C₅H₁₂NO₄P, molecular weight 181.13 g/mol) .
Table 1 : Analytical Methods for this compound Characterization
| Technique | Parameter Assessed | Key Metrics |
|---|---|---|
| HPLC | Purity | Retention time, peak area |
| MS | Molecular weight | m/z ratio (181.13) |
| HNMR | Structural groups | Chemical shifts (δ ppm) |
Q. What are the standard enzymatic synthesis pathways for this compound?
- Methodological Answer : this compound is synthesized via enantioselective enzymatic cascades. A common route involves hydantoin racemase in step (a) to convert this compound hydantoin P-alkyl esters to L-enantiomers, followed by L-enantioselective hydantoinase in step (b) and L-carbamoylase in step (c) to yield L-glufosinate P-alkyl esters. The final product is saponified to isolate this compound .
Advanced Research Questions
Q. How do enantiomeric impurities (e.g., L-glufosinate) impact experimental outcomes in this compound studies?
- Methodological Answer : Enantiomeric impurities can skew biological activity data. For example, L-glufosinate exhibits herbicidal activity, while this compound may act as a male sterility agent in plants. Researchers must use chiral separation techniques (e.g., chiral HPLC) to quantify enantiomeric ratios. Thresholds for acceptable impurity levels (e.g., <5% L-glufosinate in this compound samples) should be validated using dose-response assays .
Table 2 : Enantiomer-Specific Effects of Glufosinate
| Enantiomer | Biological Role | Threshold for Impurity |
|---|---|---|
| L-glufosinate | Herbicidal activity | ≤5% in this compound studies |
| This compound | Male sterility (plants) | ≥95% purity required |
Q. What methodological challenges arise in assessing the environmental fate of this compound?
- Methodological Answer : Key challenges include:
- Degradation variability : Soil half-life varies with pH, microbial activity, and organic matter. Use isotope-labeled this compound (¹⁴C) in microcosm studies to track degradation pathways .
- Ecotoxicity : Enantiomer-specific effects on non-target organisms (e.g., aquatic invertebrates). Apply species sensitivity distribution (SSD) models to assess risk quotients .
Data Contradiction and Resolution
Q. How can researchers resolve contradictions in reported herbicidal efficacy of this compound across studies?
- Methodological Answer : Contradictions often stem from differences in enantiomeric purity or experimental conditions. To address this:
- Reanalyze raw data : Verify enantiomer ratios using chiral chromatography .
- Standardize assays : Use uniform soil types (e.g., loamy sand) and controlled humidity in greenhouse trials .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent results across studies .
Experimental Design Considerations
Q. What strategies ensure reproducibility in enantioselective synthesis of this compound?
- Methodological Answer :
- Enzyme optimization : Use immobilized hydantoinase/carbamoylase to enhance stability and reusability .
- Process monitoring : Track reaction kinetics via real-time HPLC to adjust substrate feeding rates.
- Batch consistency : Validate each synthesis batch with enantiomeric excess (ee) calculations (ee = [D − L]/[D + L] × 100%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
